molecular formula C20H20O5 B10848519 Erythribyssin M

Erythribyssin M

Número de catálogo: B10848519
Peso molecular: 340.4 g/mol
Clave InChI: ZCLUCQDBFSBCJB-LJMFKLJISA-N
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Descripción

Eritribisina M: es un pterocarpano prenilado, un tipo de producto natural derivado del género Erythrina. Estos compuestos son conocidos por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, antiinflamatorias y anticancerígenas. La eritribisina M, en particular, ha llamado la atención por sus posibles aplicaciones terapéuticas.

Propiedades

Fórmula molecular

C20H20O5

Peso molecular

340.4 g/mol

Nombre IUPAC

(2S,11S)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),20-hexaene-7,16-diol

InChI

InChI=1S/C20H20O5/c1-20(2)17(22)8-13-15(25-20)6-5-11-14-9-23-16-7-10(21)3-4-12(16)19(14)24-18(11)13/h3-7,14,17,19,21-22H,8-9H2,1-2H3/t14-,17?,19-/m1/s1

Clave InChI

ZCLUCQDBFSBCJB-LJMFKLJISA-N

SMILES isomérico

CC1(C(CC2=C(O1)C=CC3=C2O[C@H]4[C@@H]3COC5=C4C=CC(=C5)O)O)C

SMILES canónico

CC1(C(CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)O)C

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la eritribisina M generalmente implica el uso de resorcinol y siringaldehído como materiales de partida. El proceso incluye la reacción de Vilsmier-Schmidet y reacciones de protección del hidroxilo fenólico para formar intermediarios clave. Estos intermediarios se someten a reacciones de acoplamiento cruzado de McMurry para producir el producto final .

Métodos de producción industrial: Los métodos de producción industrial para la eritribisina M no están bien documentados, probablemente debido a su condición de compuesto de interés principalmente en entornos de investigación. Las rutas sintéticas mencionadas anteriormente se pueden ampliar para una producción a mayor escala si es necesario.

Análisis De Reacciones Químicas

Acid-Catalyzed Degradation Reactions

Erythromycin undergoes pH-dependent structural changes due to its acid-labile glycosidic bonds and desosamine sugar moiety. Under acidic conditions (pH < 4):

  • Intramolecular dehydration occurs at the C6 hydroxyl and C9 ketone groups, forming anhydroerythromycin (ΔE) with reduced bioactivity .

  • Hydrolysis of the cladinose sugar generates erythralosamine and other aglycone byproducts .

Modification strategies to improve stability:

ModificationMethodOutcomeSource
Adamantane conjugationHydrazone linkage at C9 ketoneEnhanced acidic stability (no degradation at pH 5 vs. unmodified EM)
Cyclic carbamateBaker protocol (CDI/NaH)Stabilized C11-C12 region against hydrolysis

Adsorption and Surface Reactivity

Cellulose acetate/zeolite (ZCA) composites adsorb erythromycin via:

  • Physical interactions : Pore diffusion (ΔG = −4.21 kJ/mol, ΔH = 12.38 kJ/mol)

  • Chemical interactions : Hydrogen bonding with ZCA’s hydroxyl groups (QCP analysis: HOMO-LUMO gap = 7.25 eV)

Key adsorption parameters:

ParameterValue (ZCA)Value (Zeolite)
Maximum capacity (mg/g)38.222.1
Equilibrium time (min)4060
Reusability cycles32

Enzymatic and Metabolic Reactions

Hepatic CYP3A4 mediates erythromycin metabolism through:

  • N-demethylation : Forms N-desmethylerythromycin (major metabolite)

  • Hydroxylation : Generates erythromycin-H₂O (inactive)

Quantitative LC-MS/MS detection limits:

AnalyteLOD (μg/kg)LOQ (μg/kg)
Erythromycin0.20.5
N-demethyl0.31.0

Solid-State Reactivity and Dynamics

SSNMR studies reveal erythromycin’s conformational flexibility:

  • CSA parameters : Isotropic shift (δiso) = 105.3 ppm for C13 lactone carbon

  • Spin-lattice relaxation : T₁ = 8.2 s (C2) vs. 12.7 s (C12), indicating differential mobility

Synthetic Modifications

Erythromycin’s macrolide scaffold permits targeted derivatization:

C10 Methyl Activation

  • Halogenation : NBS converts C10-CH₃ to allylic bromide (88% yield with NCS)

  • Oxidation : H₂O₂ forms C10-N-oxide for protective group strategies

C6 Modification

  • Methylation : 6-O-methylation enhances acid stability (clarithromycin synthesis)

Aplicaciones Científicas De Investigación

La eritribisina M tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La eritribisina M ejerce sus efectos principalmente a través de la inhibición de la proteína tirosina fosfatasa-1B (PTP1B). Esta enzima participa en la regulación de la señalización de la insulina y el crecimiento de las células cancerosas. Al inhibir la PTP1B, la eritribisina M puede potencialmente reducir la proliferación de células cancerosas y mejorar la sensibilidad a la insulina .

Comparación Con Compuestos Similares

Compuestos similares:

Unicidad: La eritribisina M es única debido a su estructura específica y la presencia de grupos prenilados, que mejoran su actividad biológica. Su capacidad para inhibir la PTP1B la convierte en un candidato prometedor para futuras investigaciones en terapia contra el cáncer y trastornos metabólicos.

Q & A

Q. What experimental methodologies are recommended for the initial characterization of Erythribyssin M?

To characterize Erythribyssin M, employ a combination of spectroscopic and chromatographic techniques. Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV-Vis detection (e.g., λ = 280 nm) to assess purity . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to resolve molecular mass and fragmentation patterns. For novel compounds, include X-ray crystallography data to confirm stereochemistry .

Q. How can researchers optimize synthesis protocols for Erythribyssin M to ensure reproducibility?

Document reaction conditions rigorously, including solvent systems, temperature, catalyst concentrations, and purification steps. Use controlled environments (e.g., inert gas for oxygen-sensitive reactions) and validate yields through triplicate experiments. Publish detailed protocols in the main manuscript or supplementary materials, adhering to journal guidelines for experimental reproducibility . Cross-reference with established synthetic routes for analogous compounds to identify potential bottlenecks (e.g., side reactions during acetylation) .

Q. What criteria should be applied to assess the purity and stability of Erythribyssin M in different solvents?

Quantify purity via HPLC (>95% peak area) and validate with melting point analysis. For stability, incubate Erythribyssin M in solvents (e.g., DMSO, ethanol) under varying temperatures (4°C, 25°C, 40°C) and monitor degradation over 72 hours using UV-Vis spectroscopy. Include kinetic stability models (e.g., first-order decay constants) to predict shelf-life .

Advanced Research Questions

Q. How can contradictory spectroscopic data for Erythribyssin M be resolved in structural elucidation studies?

Contradictions in NMR or MS data often arise from impurities, solvent artifacts, or dynamic equilibria (e.g., tautomerism). Perform heteronuclear single quantum coherence (HSQC) NMR to resolve ambiguous proton-carbon correlations. Compare experimental data with computational simulations (e.g., density functional theory (DFT)-predicted chemical shifts). If inconsistencies persist, revisit synthetic pathways to rule out isomer formation .

Q. What strategies are effective for studying Erythribyssin M’s interaction with biomolecules in vitro?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). For mechanistic insights, employ fluorescence quenching assays with bovine serum albumin (BSA) as a model protein. Validate findings with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites and energetics . Ensure biological replicates (n ≥ 3) and statistical validation (e.g., t-tests with p < 0.05) .

Q. How should researchers design experiments to address discrepancies between in vitro and in vivo efficacy data for Erythribyssin M?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For in vivo studies, use rodent models with controlled dosing regimens (e.g., oral vs. intravenous administration) and measure pharmacokinetic parameters (Cmax, AUC). Cross-validate in vitro results using 3D cell cultures or organoids to better mimic physiological conditions. Address interspecies metabolic differences via liver microsome assays .

Q. What analytical approaches are suitable for identifying degradation products of Erythribyssin M under oxidative stress?

Subject Erythribyssin M to forced degradation using hydrogen peroxide (3% v/v) or UV light. Analyze products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode. Use molecular networking tools (e.g., GNPS) to map degradation pathways and annotate unknown metabolites. Compare fragmentation patterns with databases (e.g., METLIN) .

Methodological Guidance

Q. How can researchers ensure ethical compliance and statistical rigor in preclinical studies involving Erythribyssin M?

Obtain institutional animal care committee (IACUC) approval for in vivo work. Predefine sample sizes using power analysis (α = 0.05, β = 0.2) and randomize treatment groups. For human cell lines, adhere to HIPAA guidelines and document informed consent for primary tissues. Use Shapiro-Wilk tests to assess data normality before selecting parametric or non-parametric statistical methods .

Q. What frameworks assist in formulating hypotheses about Erythribyssin M’s mechanism of action?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: "In Staphylococcus aureus (Population), does Erythribyssin M (Intervention) inhibit biofilm formation compared to vancomycin (Comparison) as measured by crystal violet assay (Outcome)?" Validate hypotheses through dose-response curves and negative controls (e.g., heat-killed pathogens) .

Q. How should contradictory data from independent studies on Erythribyssin M’s bioactivity be critically analyzed?

Conduct a systematic literature review using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell line heterogeneity). Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). Replicate key experiments under standardized conditions and publish negative results to reduce publication bias .

Tables for Quick Reference

Parameter Recommended Method Key Reference
Purity AssessmentHPLC-UV (C18 column, 280 nm)
Structural Elucidation¹H/¹³C NMR, HRMS, X-ray crystallography
Binding Affinity MeasurementSPR, ITC
Degradation AnalysisLC-MS/MS with GNPS networking

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